molecular formula C10H8BrNO3 B8665970 5-(2-Bromopropanoyl)-1,3-benzoxazol-2(3H)-one CAS No. 94662-19-8

5-(2-Bromopropanoyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B8665970
CAS RN: 94662-19-8
M. Wt: 270.08 g/mol
InChI Key: QDZVQCASIRHEEF-UHFFFAOYSA-N
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Patent
US04621084

Procedure details

A mixture of aluminum chloride (40 g) and 2-bromopropionyl bromide (32.4 g) in carbon disulfide (100 ml) was refluxed with stirring for 30 minutes. To the resultant mixture was added 2-benzoxazolinone (13.5 g) and the mixture was refluxed under stirring for 7 hours. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo to afford a crystalline residue, which was recrystallized from a mixture of ethyl acetate and diethyl ether to give 5-(2-bromopropionyl)-2-benzoxazolinone (13.5 g). mp. 191°-193° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][CH:6]([CH3:10])[C:7](Br)=[O:8].[O:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[NH:13][C:12]1=[O:20]>C(=S)=S>[Br:5][CH:6]([CH3:10])[C:7]([C:18]1[CH:17]=[CH:16][C:15]2[O:11][C:12](=[O:20])[NH:13][C:14]=2[CH:19]=1)=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
32.4 g
Type
reactant
Smiles
BrC(C(=O)Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.5 g
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
STIRRING
Type
STIRRING
Details
under stirring for 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crystalline residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of ethyl acetate and diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)C=1C=CC2=C(NC(O2)=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.